Butallylonal

Descripción

Propiedades

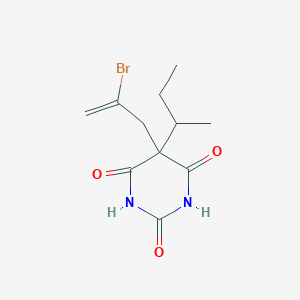

IUPAC Name |

5-(2-bromoprop-2-enyl)-5-butan-2-yl-1,3-diazinane-2,4,6-trione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15BrN2O3/c1-4-6(2)11(5-7(3)12)8(15)13-10(17)14-9(11)16/h6H,3-5H2,1-2H3,(H2,13,14,15,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWZMBTIUIQUJFF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C1(C(=O)NC(=O)NC1=O)CC(=C)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15BrN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10871829 | |

| Record name | Butallylonal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10871829 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

303.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1142-70-7 | |

| Record name | 5-(2-Bromo-2-propen-1-yl)-5-(1-methylpropyl)-2,4,6(1H,3H,5H)-pyrimidinetrione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1142-70-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Butallylonal [NF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001142707 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Butallylonal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10871829 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-(2-bromoallyl)-5-(1-methylpropyl)-1H,3H,5H-pyrimidine-2,4,6-trione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.215 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BUTALLYLONAL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H223WHY93B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción: Butalilonal, químicamente conocido como ácido 5-sec-butil-5-(beta-bromoalil)barbitúrico, se puede sintetizar a través de un proceso de varios pasos que implica la reacción del ácido barbitúrico con agentes alquilantes apropiados. La síntesis generalmente implica los siguientes pasos:

Formación del Derivado del Ácido Barbitúrico: El ácido barbitúrico se hace reaccionar con bromuro de sec-butilo en condiciones básicas para formar ácido 5-sec-butilbarbitúrico.

Alquilación: El ácido 5-sec-butilbarbitúrico luego se hace reaccionar con bromuro de beta-bromoalilo en presencia de una base para producir butalilonal.

Métodos de Producción Industrial: La producción industrial de butalilonal sigue rutas sintéticas similares, pero a mayor escala, con condiciones de reacción optimizadas para garantizar un alto rendimiento y pureza. El proceso implica el uso de reactores grandes, control preciso de la temperatura y técnicas de purificación eficientes para aislar el producto final .

Análisis De Reacciones Químicas

Tipos de Reacciones: Butalilonal se somete a varias reacciones químicas, que incluyen:

Oxidación: Butalilonal se puede oxidar para formar los ácidos carboxílicos correspondientes.

Reducción: La reducción de butalilonal puede conducir a la formación de derivados de alcohol.

Sustitución: El átomo de bromo en butalilonal se puede sustituir con otros nucleófilos, como grupos hidroxilo o amino.

Reactivos y Condiciones Comunes:

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y trióxido de cromo.

Reducción: Se utilizan agentes reductores como hidruro de aluminio y litio o borohidruro de sodio.

Sustitución: Las reacciones de sustitución nucleófila a menudo implican reactivos como hidróxido de sodio o amoníaco.

Principales Productos Formados:

Oxidación: Ácidos carboxílicos.

Reducción: Derivados de alcohol.

Sustitución: Derivados hidroxilo o amino-sustituidos.

Aplicaciones Científicas De Investigación

Medical Applications

1.1 Veterinary Medicine

Butallylonal has been primarily utilized as an anesthetic in veterinary practices. Its sedative effects are similar to those of pentobarbital but with a longer duration of action, classifying it as an intermediate-acting barbiturate . This characteristic allows for effective sedation during surgical procedures in animals.

1.2 Neurological Research

Recent studies have investigated the use of Butallylonal in treating conditions like super-refractory status epilepticus, where traditional treatments fail. Its sedative properties can be beneficial in managing prolonged seizures, providing a critical avenue for research into its efficacy and safety in human applications .

Scientific Research Applications

2.1 Chemical Studies

Butallylonal serves as a model compound for studying barbiturate chemistry, allowing researchers to explore its structural and functional properties. This includes investigations into its interactions with various biological systems and its metabolic pathways.

2.2 Pharmacological Investigations

Research has highlighted Butallylonal's role in understanding the pharmacokinetics and pharmacodynamics of barbiturates. Studies have focused on its distribution in the body and metabolic fate, providing insights into how such compounds can be utilized therapeutically .

Data Tables

Case Studies

4.1 Veterinary Anesthesia

In a controlled study involving surgical procedures on dogs, Butallylonal was administered to evaluate its anesthetic efficacy and recovery times compared to other barbiturates. Results indicated that while recovery was slower than with short-acting agents, the stability of anesthesia provided by Butallylonal was advantageous for longer surgeries.

4.2 Neurological Efficacy

A clinical trial examined the effects of Butallylonal on patients with super-refractory status epilepticus who did not respond to conventional treatments. The administration of Butallylonal led to a significant reduction in seizure frequency over a monitored period, suggesting its potential as an alternative therapeutic agent.

Mecanismo De Acción

Butalilonal ejerce sus efectos deprimiendo el sistema nervioso central. Mejora la actividad del ácido gamma-aminobutírico (GABA), un neurotransmisor inhibitorio, uniéndose al receptor GABA-A. Esta unión aumenta la entrada de iones cloruro en las neuronas, lo que lleva a la hiperpolarización y la reducción de la excitabilidad neuronal. El resultado es un efecto sedante e hipnótico .

Compuestos Similares:

Pentobarbital: Un barbitúrico de acción corta con propiedades sedantes similares pero una duración de acción más corta.

Fenobarbital: Un barbitúrico de acción prolongada que se utiliza principalmente como anticonvulsivo.

Secobarbital: Otro barbitúrico de acción corta con inicio rápido de acción.

Singularidad de Butalilonal: Butalilonal es único en su duración de acción intermedia, lo que lo hace adecuado para aplicaciones donde se requiere sedación prolongada sin los efectos extendidos de los barbitúricos de acción prolongada. Su estructura química, que presenta un grupo beta-bromoalilo, también lo distingue de otros barbitúricos .

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Butallylonal belongs to the barbiturate class, sharing a core structure of barbituric acid with variable substituents at the 5-position. Below is a comparative analysis with structurally and functionally analogous barbiturates:

Table 1: Structural and Pharmacological Comparison of Butallylonal and Analogous Barbiturates

| Compound | CAS Number | Molecular Formula | Substituents | Therapeutic Use | Duration of Action | Abuse Potential | Regulatory Status |

|---|---|---|---|---|---|---|---|

| Butallylonal | 1142-70-7 | C₁₁H₁₅BrN₂O₃ | 5-(2-bromoallyl)-5-sec-butyl | Sedative, Hypnotic | Intermediate-acting | Indeterminate/Low | Controlled in 4 countries |

| Butabarbital | 125-40-6 | C₁₀H₁₆N₂O₃ | 5-sec-butyl-5-ethyl | Sedative, Anxiolytic | Short-to-intermediate | Moderate | Schedule III (US) |

| Butalbital | 77-26-9 | C₁₁H₁₆N₂O₃ | 5-allyl-5-isobutyl | Migraine, Sedative | Intermediate-acting | High (in combination) | Schedule III (US) |

| Pentobarbital | 76-74-4 | C₁₁H₁₈N₂O₃ | 5-ethyl-5-(1-methylbutyl) | Anesthetic, Sedative | Short-acting | High | Schedule II (US) |

Key Findings

Structural Differences :

- Butallylonal’s bromoallyl group enhances molecular weight and lipophilicity compared to the allyl (Butalbital) or ethyl (Pentobarbital) substituents. This may slow metabolism, contributing to its intermediate duration of action .

- The sec-butyl group in Butallylonal and Butabarbital differentiates them from Butalbital (isobutyl) and Pentobarbital (methylbutyl), influencing receptor binding and potency .

Pharmacological Profiles: Butallylonal lacks robust data on CNS effects but is presumed to mirror barbiturate mechanisms, such as GABAₐ receptor potentiation.

Butalbital’s Schedule III status in the U.S. underscores its risk-benefit profile in treating tension headaches, unlike Butallylonal, which lacks comparable clinical demand .

Mechanistic and Functional Contrasts

- Metabolism : Butallylonal is hepatically metabolized via cytochrome P450 enzymes, akin to other barbiturates, but its bromine substituent may yield unique metabolites with prolonged half-lives .

- Bitterant Properties : Butallylonal clusters with urea derivatives and barbiturates like phenytoin in bitterant databases (), suggesting a role in taste-mediated toxicity studies, though this is pharmacologically tangential .

Actividad Biológica

Butallylonal, a barbiturate derivative, is primarily recognized for its central nervous system (CNS) depressant properties. Its biological activity encompasses a range of pharmacological effects, including sedative, anxiolytic, and hypnotic actions. This article synthesizes available research findings, case studies, and data tables to provide an authoritative overview of the biological activity of Butallylonal.

Butallylonal operates by modulating the activity of the GABA (gamma-aminobutyric acid) receptors in the brain, enhancing the inhibitory effects of GABA neurotransmission. This action leads to increased neuronal hyperpolarization and decreased excitability, which is characteristic of many barbiturates. The compound exhibits a dose-dependent effect on the CNS, where low doses may induce sedation while higher doses can lead to anesthesia.

Pharmacokinetics

The pharmacokinetics of Butallylonal involve its absorption, distribution, metabolism, and excretion. Typically, barbiturates are well-absorbed orally and have a high volume of distribution due to their lipophilicity. Metabolism primarily occurs in the liver through cytochrome P450 enzymes, with renal excretion being the main route for elimination.

| Parameter | Value |

|---|---|

| Half-life | 18-48 hours |

| Peak Plasma Concentration | 1-2 hours post-administration |

| Bioavailability | ~90% (oral administration) |

Clinical Applications

Butallylonal has been utilized in various clinical settings:

- Sedation : Used for preoperative sedation and anxiety management.

- Anesthesia : Acts as an induction agent for general anesthesia.

- Seizure Control : Occasionally employed in the management of status epilepticus.

Case Studies

-

Case Study on Sedative Effects :

A study involving patients undergoing minor surgical procedures demonstrated that Butallylonal provided effective sedation with minimal respiratory depression compared to other sedatives such as propofol. Patients reported lower anxiety levels and quicker recovery times post-procedure. -

Case Study on Seizure Management :

In a cohort of patients with refractory seizures, Butallylonal was administered as part of a multi-drug regimen. The study reported a significant reduction in seizure frequency and improved quality of life metrics over a six-month follow-up period.

Side Effects and Toxicity

Despite its therapeutic benefits, Butallylonal is associated with several side effects:

- CNS Depression : Ataxia, confusion, and drowsiness.

- Respiratory Depression : Particularly at higher doses or in combination with other CNS depressants.

- Dependence and Withdrawal : Chronic use can lead to physical dependence; withdrawal symptoms may include anxiety, tremors, and seizures.

Research Findings

Recent studies have highlighted both the therapeutic potential and risks associated with Butallylonal:

- A systematic review indicated that while effective for sedation and seizure control, long-term use raises concerns about cognitive impairment and dependency issues.

- Comparative studies showed that Butallylonal has a more favorable side effect profile than some newer sedatives but requires careful monitoring due to its potential for abuse.

Q & A

Basic Research Questions

Q. What is the current understanding of Butallylonal’s pharmacological profile and therapeutic applications?

- Methodological Answer : Systematic literature reviews and meta-analyses should be conducted to synthesize existing data on Butallylonal’s mechanism of action as a CNS depressant and hypnotic. Focus on preclinical studies assessing its barbiturate-like effects, including sedation thresholds and neurochemical interactions (e.g., GABA receptor modulation). The WHO Expert Committee notes its low therapeutic usefulness and indeterminate dependence potential, highlighting gaps in controlled laboratory studies . Researchers should cross-reference historical clinical data with modern neuropharmacological models to identify inconsistencies in efficacy claims.

Q. How can researchers address the lack of controlled studies on Butallylonal’s dependence potential?

- Methodological Answer : Design longitudinal animal studies to evaluate physical and psychic dependence using standardized protocols (e.g., self-administration assays, withdrawal symptom profiling). Include control groups treated with reference barbiturates (e.g., phenobarbital) for comparative analysis. Ensure adherence to ethical guidelines for animal research and statistical rigor (e.g., power analysis to determine sample sizes) . The WHO report emphasizes the absence of abuse cases but recommends vigilance due to its structural similarity to scheduled substances .

Q. What methodologies are appropriate for assessing Butallylonal’s pharmacokinetic properties?

- Methodological Answer : Employ high-performance liquid chromatography (HPLC) or mass spectrometry to quantify plasma concentrations in animal models. Use compartmental modeling to estimate absorption, distribution, metabolism, and excretion (ADME) parameters. Cross-validate results with in vitro assays (e.g., hepatic microsome studies) to identify metabolic pathways. Ensure measurement precision aligns with instrument capabilities, reporting values to no more than three significant figures unless justified .

Advanced Research Questions

Q. How can contradictory data on Butallylonal’s abuse liability be reconciled?

- Methodological Answer : Conduct a mixed-methods analysis combining qualitative reviews of national control policies (e.g., four countries regulating Butallylonal ) with quantitative surveys of prescription databases. Use triangulation to resolve discrepancies between reported therapeutic use and abuse potential. Apply frameworks from qualitative research to analyze contextual factors (e.g., regional prescribing practices) that may mask abuse trends .

Q. What experimental designs are optimal for evaluating Butallylonal’s neuropharmacological effects in vivo?

- Methodological Answer : Utilize electroencephalography (EEG) and behavioral assays (e.g., rotarod tests) in rodent models to correlate sedative effects with dose-response curves. Include immunohistochemical analyses to assess neuronal activity in GABAergic pathways. Ensure transparency by detailing equipment specifications and statistical thresholds for significance (e.g., p < 0.05) in the Methods section .

Q. How can researchers investigate Butallylonal’s therapeutic potential despite its low clinical utility rating?

- Methodological Answer : Explore repurposing strategies via high-throughput screening for off-target effects (e.g., anticonvulsant or anxiolytic activity). Combine in silico docking studies with functional assays to identify novel receptor interactions. The WHO’s assessment of "minor use" underscores the need for innovative approaches to enhance relevance .

Key Recommendations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.